3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromoaniline with 3-chloro-4-(piperidin-1-yl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-chloro-N-(4-piperidinyl)benzamide
- N-(3-chloro-4-piperidinyl)benzamide
Uniqueness
What sets 3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the piperidine ring, enhances its reactivity and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3OS/c20-14-6-4-5-13(11-14)18(25)23-19(26)22-15-7-8-17(16(21)12-15)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10H2,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKNYGTWCSSMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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